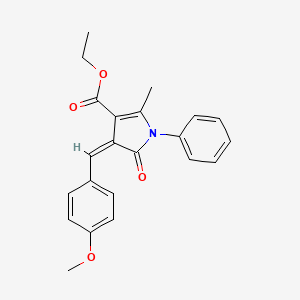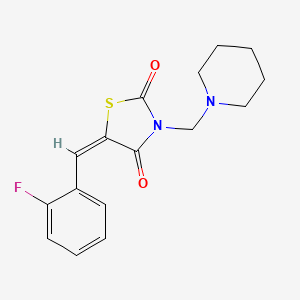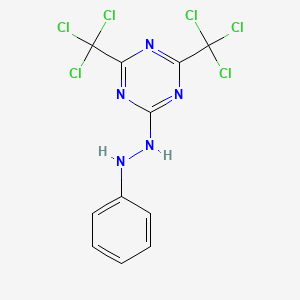![molecular formula C21H16ClN3O4 B14950577 N-{4-[(4-chloro-2-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide](/img/structure/B14950577.png)
N-{4-[(4-chloro-2-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4-CHLORO-2-METHYLANILINO)CARBONYL]PHENYL}-3-NITROBENZAMIDE is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes a chlorinated aniline group, a nitrobenzamide group, and a phenyl ring. It is often used in scientific research due to its specific chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-CHLORO-2-METHYLANILINO)CARBONYL]PHENYL}-3-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-2-methylaniline with a suitable carbonylating agent to form the corresponding carbamate. This intermediate is then reacted with 4-nitrobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N-{4-[(4-CHLORO-2-METHYLANILINO)CARBONYL]PHENYL}-3-NITROBENZAMIDE is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(4-CHLORO-2-METHYLANILINO)CARBONYL]PHENYL}-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chlorinated aniline group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of amines from the reduction of the nitro group.
Reduction: Amines as major products.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-{4-[(4-CHLORO-2-METHYLANILINO)CARBONYL]PHENYL}-3-NITROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{4-[(4-CHLORO-2-METHYLANILINO)CARBONYL]PHENYL}-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved often include signal transduction pathways that regulate cellular processes.
Comparación Con Compuestos Similares
N-{4-[(4-CHLORO-2-METHYLANILINO)CARBONYL]PHENYL}-3-NITROBENZAMIDE can be compared with other similar compounds, such as:
Chlorantraniliprole: Another compound with a similar structure but different functional groups, used as an insecticide.
Flubendiamide: A related compound with similar applications in pest control.
Indoxacarb: Shares some structural similarities and is used in similar applications.
The uniqueness of N-{4-[(4-CHLORO-2-METHYLANILINO)CARBONYL]PHENYL}-3-NITROBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C21H16ClN3O4 |
|---|---|
Peso molecular |
409.8 g/mol |
Nombre IUPAC |
N-[4-[(4-chloro-2-methylphenyl)carbamoyl]phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C21H16ClN3O4/c1-13-11-16(22)7-10-19(13)24-20(26)14-5-8-17(9-6-14)23-21(27)15-3-2-4-18(12-15)25(28)29/h2-12H,1H3,(H,23,27)(H,24,26) |
Clave InChI |
NWAIWFBHAGNSBM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14950497.png)

![1-Methoxy-3-[methyl(nitro)amino]propan-2-yl nitrate](/img/structure/B14950512.png)
![4-tert-butyl-N-{[4-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B14950523.png)

![(2E)-2-{4-[(4-bromobenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B14950526.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B14950535.png)
![2-{2-[(E)-({2-[(4-Tert-butylphenyl)formamido]acetamido}imino)methyl]phenoxy}acetic acid](/img/structure/B14950536.png)
![(2E,5Z)-3-Cyclohexyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B14950555.png)

![N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B14950558.png)

![1-{[(Diallylamino)carbothioyl]oxy}-4-[(4-iodoanilino)carbonyl]benzene](/img/structure/B14950582.png)
![N-{(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14950586.png)
